An In-Depth Technical Guide to N-Isobutyl 3-fluorobenzylamine: Molecular Structure, Properties, and Synthetic Considerations
An In-Depth Technical Guide to N-Isobutyl 3-fluorobenzylamine: Molecular Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling N-Isobutyl 3-fluorobenzylamine
N-Isobutyl 3-fluorobenzylamine is a substituted benzylamine derivative characterized by an isobutyl group attached to the nitrogen atom of 3-fluorobenzylamine. While its direct experimental data is not extensively documented in public literature, its structure suggests significant potential as a versatile building block in medicinal chemistry and organic synthesis. The presence of a fluorine atom on the benzene ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents.[1] This guide provides a comprehensive overview of its molecular structure, calculated properties, and plausible synthetic routes, offering a foundational resource for researchers exploring its utility.
Molecular Structure and Physicochemical Properties
The foundational structure of this molecule is 3-fluorobenzylamine, which consists of a benzyl group substituted with a fluorine atom at the meta position and an amino group attached to the methylene bridge. In N-Isobutyl 3-fluorobenzylamine, one of the hydrogen atoms of the primary amine is replaced by an isobutyl group.
Molecular Formula and Weight
The molecular formula of N-Isobutyl 3-fluorobenzylamine is determined by combining the atomic constituents of the 3-fluorobenzyl group (C₇H₇F) and the isobutylamino group (C₄H₁₀N).
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Molecular Formula: C₁₁H₁₆FN
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Molecular Weight (Calculated): 181.25 g/mol
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Exact Mass (Calculated): 181.1267 g/mol
Structural Representation
The structural formula clarifies the connectivity of the atoms within the molecule.
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SMILES: C1=CC(=CC(=C1)F)CNC(C)C
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InChI Key (Derived): A derivative of the InChIKey for 3-fluorobenzylamine (QVSVMNXRLWSNGS-UHFFFAOYSA-N).[2]
Physicochemical Data Summary
The following table summarizes the key physicochemical properties. Properties for N-Isobutyl 3-fluorobenzylamine are calculated or estimated based on its structure, while experimental data for the parent compound, 3-fluorobenzylamine, is provided for reference.
| Property | N-Isobutyl 3-fluorobenzylamine (Calculated/Estimated) | 3-Fluorobenzylamine (Experimental) | Reference |
| CAS Number | Not available | 100-82-3 | [3][4] |
| Molecular Formula | C₁₁H₁₆FN | C₇H₈FN | [1][3][5] |
| Molecular Weight | 181.25 g/mol | 125.14 g/mol | [3] |
| Appearance | Estimated: Colorless to light yellow liquid | Clear colorless liquid | [1][5] |
| Boiling Point | Estimated: Higher than 3-fluorobenzylamine | 175.8 °C at 760 mmHg | [5] |
| Density | Estimated: ~0.9-1.0 g/mL | 1.097 g/mL at 25 °C | |
| Refractive Index | Estimated: ~1.5 | n20/D 1.514 | [5] |
| pKa | Estimated: ~9-10 | 8.80±0.10 (Predicted) | [5] |
| LogP | Estimated: ~2.5-3.0 | 1.98 | [5] |
Molecular Structure Visualization
The following diagram illustrates the molecular structure of N-Isobutyl 3-fluorobenzylamine.
Caption: Molecular structure of N-Isobutyl 3-fluorobenzylamine.
Synthesis and Characterization
Proposed Synthetic Pathway: Reductive Amination
A common and efficient method for preparing secondary amines is reductive amination. This approach involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.
Reaction Scheme:
3-Fluorobenzaldehyde + Isobutylamine → N-(3-Fluorobenzylidene)isobutylamine → N-Isobutyl 3-fluorobenzylamine
Experimental Protocol: A General Guideline
The following protocol is a generalized procedure and should be optimized for specific laboratory conditions.
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Reaction Setup: To a solution of 3-fluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added isobutylamine (1.1 eq).
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Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
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Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), is added portion-wise to the reaction mixture. The reaction is then stirred for an additional 12-24 hours.
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Workup: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure N-Isobutyl 3-fluorobenzylamine.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of N-Isobutyl 3-fluorobenzylamine via reductive amination.
Potential Applications and Fields of Research
Given its structural motifs, N-Isobutyl 3-fluorobenzylamine holds promise in several areas of chemical and pharmaceutical research.
Intermediate in Pharmaceutical Synthesis
The parent compound, 3-fluorobenzylamine, is utilized in the synthesis of various bioactive molecules, including protease inhibitors. The introduction of the isobutyl group in N-Isobutyl 3-fluorobenzylamine can influence the steric and electronic properties, potentially leading to derivatives with enhanced biological activity. It can serve as a key intermediate in the development of novel therapeutics targeting a range of diseases.[1]
Agrochemical Research
Fluorinated organic compounds often exhibit enhanced efficacy and metabolic stability, making them valuable in the development of new agrochemicals. N-Isobutyl 3-fluorobenzylamine could be explored as a precursor for novel herbicides, fungicides, or insecticides.
Material Science
The unique properties imparted by the fluoro and isobutyl groups could be leveraged in the synthesis of specialty polymers and other advanced materials with tailored characteristics.
Safety and Handling
While specific toxicological data for N-Isobutyl 3-fluorobenzylamine is not available, it should be handled with the care appropriate for a substituted benzylamine. The parent compound, 3-fluorobenzylamine, is classified as a corrosive substance that can cause severe skin burns and eye damage.[6]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1][5]
Conclusion
N-Isobutyl 3-fluorobenzylamine represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its molecular structure, calculated properties, and potential synthetic pathways based on established chemical principles. As a versatile building block, it offers significant opportunities for innovation in drug discovery, agrochemical development, and material science. Further experimental validation of its properties and reactivity is warranted to fully unlock its potential.
References
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LookChem. (n.d.). 3-Fluorobenzylamine. Retrieved from [Link]
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PubChem. (n.d.). 3-fluorobenzylamine (C7H8FN). Retrieved from [Link]
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PubChem. (n.d.). 3-Fluorobenzylamine. Retrieved from [Link]
